molecular formula C7H5N3S B12957297 2-(4-Methylthiazol-2(5H)-ylidene)malononitrile

2-(4-Methylthiazol-2(5H)-ylidene)malononitrile

Cat. No.: B12957297
M. Wt: 163.20 g/mol
InChI Key: OXLWRVAKMRIEDH-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-2(5H)-ylidene)malononitrile is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiazol-2(5H)-ylidene)malononitrile typically involves the condensation of 4-methylthiazole with malononitrile. One common method involves the use of a base such as triethylamine in an organic solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiazol-2(5H)-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the nitrile groups.

    Substitution: Substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methylthiazol-2(5H)-ylidene)malononitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C7H5N3S

Molecular Weight

163.20 g/mol

IUPAC Name

2-(4-methyl-5H-1,3-thiazol-2-ylidene)propanedinitrile

InChI

InChI=1S/C7H5N3S/c1-5-4-11-7(10-5)6(2-8)3-9/h4H2,1H3

InChI Key

OXLWRVAKMRIEDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C#N)C#N)SC1

Origin of Product

United States

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